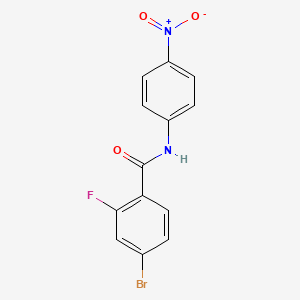

4-bromo-2-fluoro-N-(4-nitrophenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-bromo-2-fluoro-N-(4-nitrophenyl)benzamide” is a chemical compound with the molecular formula C13H8BrFN2O3 . It has an average mass of 339.117 Da and a monoisotopic mass of 337.970215 Da .

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step reactions. For instance, the synthesis of 4-bromo-2-fluorobenzonitrile involves a two-step reaction with N-bromosuccinimide and CH2Cl2 at 0°C for 45 hours, followed by a reaction with sulphuric acid, sodium nitrite, copper (II) sulphate pentahydrate, and sodium hydrogen carbonate .Molecular Structure Analysis

The molecular structure of “4-bromo-2-fluoro-N-(4-nitrophenyl)benzamide” can be represented by the InChI code: 1S/C13H9BrFNO/c14-12-4-2-1-3-11(12)13(17)16-10-7-5-9(15)6-8-10/h1-8H,(H,16,17) .Applications De Recherche Scientifique

Synthetic Chemistry

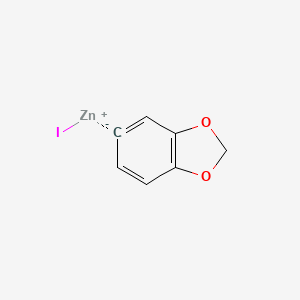

Chemists employ this compound as a versatile building block:

- Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions with aryl boronic acids yield biaryl intermediates .

Organic Synthesis

The compound participates in diverse synthetic pathways:

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that benzylic halides typically react via an sn1 or sn2 pathway .

Mode of Action

The mode of action of 4-bromo-2-fluoro-N-(4-nitrophenyl)benzamide involves a free radical reaction. In the initiating step, the NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes the magenta hydrogen to form succinimide (SH) .

Biochemical Pathways

It’s known that the compound can participate in reactions at the benzylic position, which involves free radical bromination, nucleophilic substitution, and oxidation .

Result of Action

It’s known that the compound can form an intramolecular n-h…o hydrogen bond in each molecule .

Action Environment

It’s known that the molecules are linked by weak c-h…o interactions; halogen-halogen interactions are also observed .

Propriétés

IUPAC Name |

4-bromo-2-fluoro-N-(4-nitrophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrFN2O3/c14-8-1-6-11(12(15)7-8)13(18)16-9-2-4-10(5-3-9)17(19)20/h1-7H,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFBPSJIOVSKSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)Br)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-2-fluoro-N-(4-nitrophenyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[6-(4-Fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2620102.png)

![(E)-methyl 2-(4,6-difluoro-2-((2-(4-methoxy-3-methylphenyl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2620104.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-7-methoxybenzofuran-2-carboxamide hydrochloride](/img/structure/B2620109.png)

![6-[[4-(4-fluorophenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2620113.png)

![Methyl 2-[5-(aminomethyl)oxolan-3-yl]acetate;hydrochloride](/img/structure/B2620121.png)

![5,5-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2620123.png)